

# "potassium carbonate synthesis and discovery"

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An In-depth Technical Guide to the Synthesis and Discovery of **Potassium Carbonate**

## Introduction

**Potassium carbonate** ( $K_2CO_3$ ), an inorganic compound of significant industrial and historical importance, is a white, water-soluble salt that forms a strongly alkaline solution.<sup>[1]</sup> Historically known as potash and the more refined pearl ash, its production from wood ash was a critical industry that supported the manufacturing of soap, glass, and other essential goods.<sup>[1][2][3]</sup> The evolution of its synthesis, from ancient methods of leaching ashes to modern, large-scale chemical processes, reflects the broader history of industrial chemistry. This guide provides a comprehensive overview of the discovery and various synthesis methodologies of **potassium carbonate**, tailored for researchers, scientists, and drug development professionals.

## Discovery and Historical Context

The history of **potassium carbonate** is intertwined with the history of alkali production. For centuries, the term "potash" referred to **potassium carbonate** obtained from plant ashes.<sup>[4][5]</sup>

- **Ancient Origins:** The use of wood ash as a source of alkali for making soap and glass dates back to ancient times.<sup>[3][4]</sup> The name "potash" originates from the traditional production method of leaching wood ashes in a pot and evaporating the resulting solution.<sup>[2][6][7]</sup>
- **Distinction from Soda Ash:** Until the 18th century, early chemists did not distinguish between "vegetable alkali" (**potassium carbonate** from wood ash) and "mineral alkali" (sodium carbonate from mineral deposits).<sup>[7]</sup>

- **The Rise of an Industry:** In the 18th century, potash production became a major industry, particularly in the forested regions of North America, Russia, and Europe, to meet the growing demand for glass and soap.<sup>[5][6]</sup> In 1790, Samuel Hopkins was awarded the first patent issued by the US Patent Office for an improved method of making potash and its refined form, pearl ash.<sup>[1]</sup>
- **Isolation of Potassium:** The elemental nature of potassium was discovered in 1807 by Sir Humphry Davy, who successfully isolated the metal by the electrolysis of molten caustic potash (KOH), confirming that potash was a compound of this new element.<sup>[4][7]</sup>
- **Shift to Mineral Sources:** The wood-ash industry began to decline in the late 19th century following the discovery and exploitation of large mineral deposits of potassium salts in Germany, which provided a more economical and scalable source.<sup>[6][8]</sup>

## Historical Synthesis Methods

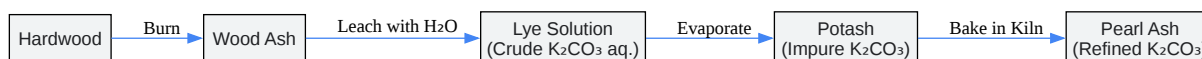
### The Potash and Pearl Ash Method

The earliest method for producing **potassium carbonate** involved the extraction of soluble components from wood ash.<sup>[2]</sup> Pearl ash was a more purified form created by heating potash to remove impurities.<sup>[1]</sup>

#### Experimental Protocol: Potash from Wood Ash

- **Incineration:** Hardwood is completely burned to produce a fine, white ash. The ash from hardwood trees was preferred due to its higher potassium content.<sup>[2]</sup>
- **Leaching:** The collected wood ash is placed in a large pot or barrel, and water is added. The mixture is stirred thoroughly to dissolve the soluble salts. This aqueous extract is known as lye.<sup>[2][9]</sup>
- **Filtration:** The lye solution is separated from the insoluble ash residue. Historically, this was done by allowing the ash to settle and decanting the liquid.
- **Evaporation:** The lye solution is heated in a large iron or clay pot to evaporate the water. The solid residue remaining after evaporation is crude **potassium carbonate**, or "potash."<sup>[2]</sup>

- Purification (Calcination): To produce a purer product known as "pearl ash," the crude potash is baked in a kiln at high temperatures. This process burns off carbonaceous impurities and decomposes some metal salts, resulting in a fine, white powder.[1]



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Caption: Historical workflow for producing potash and pearl ash.

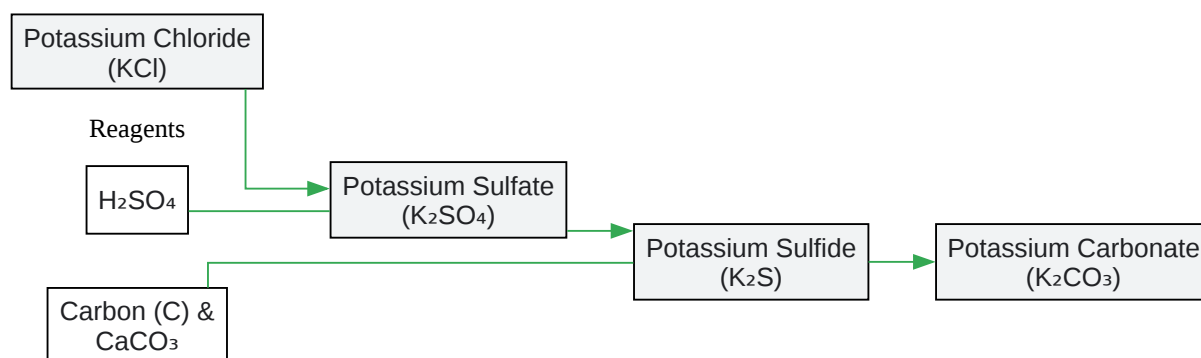
## The Leblanc Process

Originally developed by Nicolas Leblanc in 1791 for the production of soda ash (sodium carbonate), the process was adapted to produce **potassium carbonate** from potassium chloride.[5][10][11]

### Experimental Protocol: Leblanc Process for **Potassium Carbonate**

- Sulfate Formation: Potassium chloride (KCl) is heated with concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at temperatures of 800–900°C.[11] This reaction produces potassium sulfate (K<sub>2</sub>SO<sub>4</sub>) and hydrogen chloride (HCl) gas.
  - $2 \text{ KCl} + \text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 2 \text{ HCl}$
- Reduction: The resulting potassium sulfate is crushed, mixed with carbon (in the form of coal or coke) and calcium carbonate (CaCO<sub>3</sub>), and heated in a rotary furnace to approximately 1,000°C.[11] The carbon reduces the sulfate to potassium sulfide (K<sub>2</sub>S).
  - $\text{K}_2\text{SO}_4 + 2 \text{ C} \rightarrow \text{K}_2\text{S} + 2 \text{ CO}_2$
- Carbonate Formation: The potassium sulfide then reacts with the calcium carbonate to form **potassium carbonate** and calcium sulfide (CaS).[10]
  - $\text{K}_2\text{S} + \text{CaCO}_3 \rightarrow \text{K}_2\text{CO}_3 + \text{CaS}$

- Extraction: The resulting solid mixture, known as "black ash," is treated with water. The **potassium carbonate** dissolves, while the calcium sulfide and other impurities remain largely insoluble.
- Purification: The **potassium carbonate** solution is filtered and then evaporated to crystallize the final product.



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Caption: Reaction pathway of the Leblanc process for K<sub>2</sub>CO<sub>3</sub>.

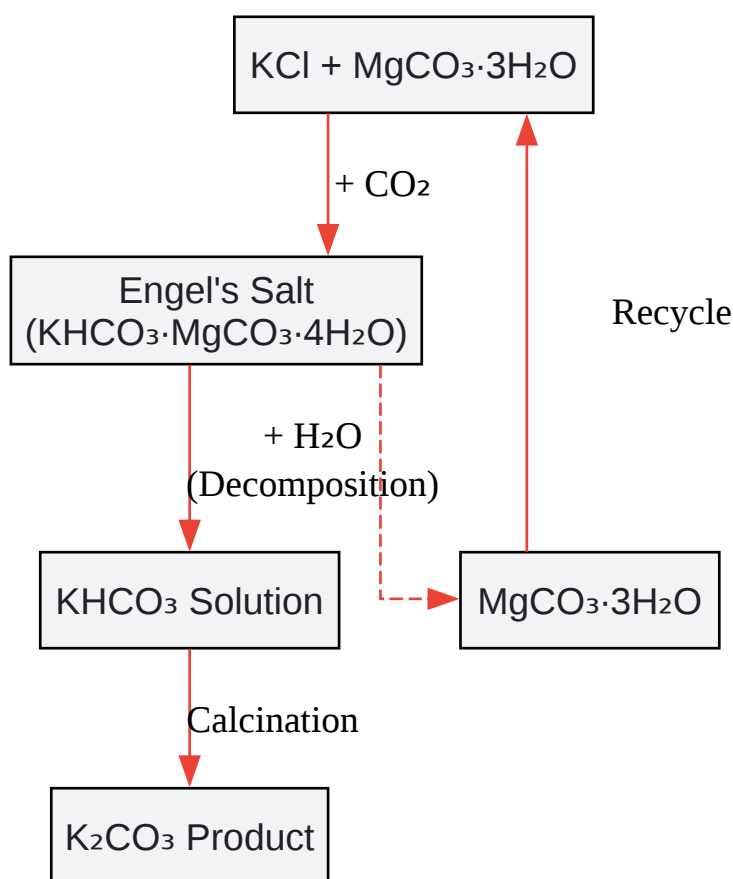
## The Engel-Precht Process

This process was utilized in Germany from the early 20th century until 1938.[12] It involves the formation of an intermediate double salt, known as Engel's salt.[12]

Experimental Protocol: Engel-Precht Process

- Engel's Salt Formation: An aqueous slurry of magnesium carbonate trihydrate (MgCO<sub>3</sub>·3H<sub>2</sub>O) is reacted with potassium chloride (KCl) and carbon dioxide (CO<sub>2</sub>). This forms the insoluble double salt, Engel's salt (KHCO<sub>3</sub>·MgCO<sub>3</sub>·4H<sub>2</sub>O).[12][13]
  - $2 \text{ KCl} + 3 (\text{MgCO}_3 \cdot 3\text{H}_2\text{O}) + \text{CO}_2 \rightarrow 2 (\text{KHCO}_3 \cdot \text{MgCO}_3 \cdot 4\text{H}_2\text{O}) + \text{MgCl}_2 + \text{H}_2\text{O}$
- Separation: The precipitated Engel's salt is separated from the reaction mixture by filtration.

- Decomposition: The Engel's salt is then decomposed by treating it with water at an elevated temperature (e.g., 40-65°C).[14] This yields a solution of potassium bicarbonate ( $\text{KHCO}_3$ ) and solid magnesium carbonate trihydrate, which can be recycled back into the first step.[12] [13]
  - $\text{KHCO}_3 \cdot \text{MgCO}_3 \cdot 4\text{H}_2\text{O}(\text{s}) \xrightarrow{-(\text{H}_2\text{O}, \text{heat})} \text{KHCO}_3(\text{aq}) + \text{MgCO}_3 \cdot 3\text{H}_2\text{O}(\text{s}) + \text{H}_2\text{O}$
- Calcination: The potassium bicarbonate solution is heated to induce calcination, producing **potassium carbonate**, water, and carbon dioxide.[1]
  - $2 \text{KHCO}_3 \rightarrow \text{K}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2$



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Caption: Logical workflow of the Engel-Precht process.

## Modern Industrial Synthesis

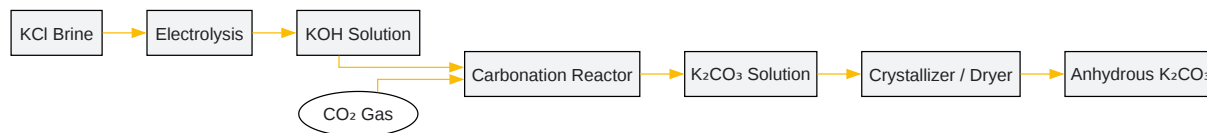
Modern production of **potassium carbonate** is dominated by methods that start with electrolytically produced potassium hydroxide.<sup>[15]</sup>

## Carbonation of Potassium Hydroxide

This is the most significant commercial method for producing **potassium carbonate**.<sup>[1][15]</sup>

### Experimental Protocol: Carbonation of KOH

- **Electrolysis:** An aqueous solution of potassium chloride (KCl) is electrolyzed, typically using the mercury cell or membrane cell process. This produces potassium hydroxide (KOH), chlorine gas (Cl<sub>2</sub>), and hydrogen gas (H<sub>2</sub>).<sup>[3]</sup>
  - $2 \text{ KCl} + 2 \text{ H}_2\text{O} \xrightarrow{\text{electrolysis}} 2 \text{ KOH} + \text{Cl}_2 + \text{H}_2$
- **Carbonation:** The resulting potassium hydroxide solution is reacted with a stream of carbon dioxide gas. The CO<sub>2</sub> is often sourced from flue gases or as a byproduct from ammonia production.<sup>[15][16]</sup> This exothermic reaction forms a solution of **potassium carbonate**.
  - $2 \text{ KOH} + \text{CO}_2 \rightarrow \text{K}_2\text{CO}_3 + \text{H}_2\text{O}$
- **Crystallization and Drying:** Solid **potassium carbonate** is recovered from the solution. Several techniques are employed:
  - **Continuous Crystallization:** The solution is concentrated in a series of evaporators and then cooled under vacuum, causing the sesquihydrate (K<sub>2</sub>CO<sub>3</sub>·1.5H<sub>2</sub>O) to crystallize. The crystals are separated via centrifuge and dried at 110-120°C or calcined at 200-350°C to yield the anhydrous product.<sup>[15]</sup>
  - **Fluidized-Bed Process:** The KOH solution is sprayed into a fluidized-bed reactor while being exposed to a countercurrent of hot, CO<sub>2</sub>-containing gas. This allows carbonation and calcination to occur simultaneously, directly forming hard, anhydrous **potassium carbonate** spheres or prills.<sup>[15]</sup>



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Caption: Modern synthesis of K<sub>2</sub>CO<sub>3</sub> from KOH.

## Ion Exchange Process

An alternative modern method involves treating potassium chloride with carbon dioxide in the presence of an organic amine or using an ion-exchange resin system.<sup>[1][17]</sup>

### Experimental Protocol: Ion Exchange Method

- **Ion Exchange:** A continuous countercurrent ion exchange system is used. A resin, initially in the ammonium (NH<sub>4</sub><sup>+</sup>) form, is flushed with a saturated potassium chloride (KCl) solution. The potassium ions (K<sup>+</sup>) displace the ammonium ions on the resin.<sup>[17]</sup>
- **Elution and Product Formation:** An ammonium carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>) solution is then passed through the column. The ammonium ions displace the potassium ions from the resin, regenerating the resin to its ammonium form and producing a concentrated solution of **potassium carbonate** (typically 15-18% by weight).<sup>[17]</sup>
- **Purification:** The resulting K<sub>2</sub>CO<sub>3</sub> solution is steam-stripped to remove any residual ammonium carbonate.<sup>[17]</sup>
- **Recovery:** The purified solution is then sent to an evaporator and dryer to produce the solid **potassium carbonate** product.<sup>[17]</sup>
- **Reagent Regeneration:** The ammonium chloride byproduct is treated with slaked lime (Ca(OH)<sub>2</sub>) to recover ammonia, which is then reacted with CO<sub>2</sub> to regenerate the ammonium carbonate for reuse in the process.<sup>[17]</sup>

## Data Summary

### Table 1: Physical and Chemical Properties of Potassium Carbonate

Property	Value	Reference
Chemical Formula	$\text{K}_2\text{CO}_3$	[1]
Molar Mass	$138.205 \text{ g}\cdot\text{mol}^{-1}$	[1]
Appearance	White, hygroscopic solid	[1]
Density	$2.43 \text{ g/cm}^3$	[1]
Melting Point	$891 \text{ }^\circ\text{C}$ ( $1,636 \text{ }^\circ\text{F}$ )	[1]
Boiling Point	Decomposes	[1]
Solubility in Water	$110.3 \text{ g/100 mL}$ ( $20 \text{ }^\circ\text{C}$ )	[1]
$149.2 \text{ g/100 mL}$ ( $100 \text{ }^\circ\text{C}$ )	[1]	
Solubility	Insoluble in alcohol, acetone	[1]
Acidity (pKa of $\text{HCO}_3^-$ )	10.33	[1][18]

### Table 2: Key Parameters in Potassium Carbonate Synthesis Processes



Process	Key Step	Temperature	Key Reagents	Notes	Reference
Leblanc Process	Sulfate Formation	800–900 °C	KCl, H <sub>2</sub> SO <sub>4</sub>	Highly energy-intensive.	[11]
Reduction/Carbonation	~1,000 °C	K <sub>2</sub> SO <sub>4</sub> , C, CaCO <sub>3</sub>	Produces CaS byproduct.	[11]	
Engel-Precht	Salt Decomposition	40–65 °C	Engel's Salt, H <sub>2</sub> O	Allows for recycling of MgCO <sub>3</sub> .	[12][14]
KOH Carbonation	Anhydrous Formation	>200 °C	K <sub>2</sub> CO <sub>3</sub> ·1.5H <sub>2</sub> O	Dehydration of the sesquihydrate.	[1]
Calcination	200–350 °C	K <sub>2</sub> CO <sub>3</sub> ·xH <sub>2</sub> O	Direct production of anhydrous salt.	[15]	
Ion Exchange	Product Elution	Ambient	(Resin-K <sup>+</sup> ), (NH <sub>4</sub> ) <sub>2</sub> CO <sub>3</sub>	Produces a 15-18% K <sub>2</sub> CO <sub>3</sub> solution.	[17]

## Conclusion

The synthesis of **potassium carbonate** has evolved dramatically, from its artisanal roots in wood ash processing to highly controlled and efficient industrial chemical processes. The historical Leblanc and Engel-Precht methods represented key steps in the development of industrial chemistry but have been superseded by the modern method of carbonating electrolytically produced potassium hydroxide. This contemporary process offers high purity and efficiency, meeting the demands of diverse applications in the manufacturing of glass, chemicals, and pharmaceuticals. Understanding the principles behind these varied synthesis

routes provides valuable insight into the technological advancements that have shaped the chemical industry.

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